3-Methyl-2(1H)-pyridinethione

Analytical Chemistry Metal Chelate Chromatography Ligand Design

Researchers developing chromatographic methods for metal chelate separation face variable retention with isomeric ligands. 3-Methyl-2(1H)-pyridinethione (CAS 18368-66-6) provides a defined elution window between 4-methyl and 5-methyl thionate derivatives (Steinbrech & König, 1983), enabling precise HPLC method optimization. • Predictable metal-chelate retention for analytical method development. • Validated precursor to 1-hydroxy-3-methylpyridine-2(1H)-thione, a carbonic anhydrase inhibitor pharmacophore with 1.65 Å X-ray confirmed zinc coordination (PDB: 4Q7P). • Supports Cr(III) coordination chemistry for antibacterial research.

Molecular Formula C6H7NS
Molecular Weight 125.19 g/mol
CAS No. 18368-66-6
Cat. No. B091402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2(1H)-pyridinethione
CAS18368-66-6
Molecular FormulaC6H7NS
Molecular Weight125.19 g/mol
Structural Identifiers
SMILESCC1=CC=CNC1=S
InChIInChI=1S/C6H7NS/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8)
InChIKeyOXDOMAKPLZVHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2(1H)-pyridinethione Chemical Identity


3-Methyl-2(1H)-pyridinethione (CAS 18368-66-6), also known as 3-methylpyridine-2-thiol or 2-mercapto-3-methylpyridine, is a heterocyclic thione compound belonging to the 2(1H)-pyridinethione class [1]. It exists in tautomeric equilibrium between the thione and thiol forms and serves as a versatile building block for fused heterocyclic synthesis and as a ligand for metal complexation . The compound features a methyl substituent at the 3-position of the pyridine ring (ortho to the nitrogen), with molecular formula C6H7NS, molecular weight 125.19 g/mol, and a melting point of 163-165 °C (experimental) . Its N-oxide derivative, 1-hydroxy-3-methyl-2(1H)-pyridinethione, has been structurally characterized via X-ray crystallography when bound to human carbonic anhydrase II at 1.65 Å resolution, confirming the capacity for metal-binding pharmacophore applications [2].

1
Ligand for metal chelate chromatography with defined retention position
2
Building block for fused heterocyclic synthesis via thione-thiol tautomerism
3
Precursor to crystallographically validated zinc-binding N-oxide pharmacophore

Positional Isomer Differentiation


The 3-methyl substitution pattern on 2(1H)-pyridinethione produces quantifiably distinct behavior compared to its 4-methyl, 5-methyl, and 6-methyl positional isomers that cannot be assumed interchangeable in either metal complexation or chromatographic separation applications [1]. Systematic thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) studies of metal thionates derived from 1-hydroxy-2-pyridinethione (HPT) demonstrate that the methyl group position differentially shields coordination sites, producing a reproducible elution order (increasing Rf values): thionate ≤ 4-methyl-thionate ≤ 3-methyl-thionate < 5-methyl-thionate < 6-methyl-thionate ≤ 4,6-dimethyl-thionate [2]. Critically, the 3-methyl substitution shields the less polar metal-sulfur linkage, while the 6-methyl substitution shields the more polar metal-oxygen linkage—resulting in fundamentally different chromatographic retention behavior and interaction strength with stationary phases [3]. Substituting the 3-methyl compound with the 4-methyl analog would alter the coordination geometry shielding pattern and consequently change both complexation efficiency and analytical detectability, making them non-interchangeable in applications requiring reproducible metal chelate behavior.

4-Methyl substitution may reverse coordination shielding polarity, shifting retention order and method performance.
5-Methyl or 6-methyl isomers occupy different elution positions, potentially disrupting established separation protocols.
Unsubstituted HPT lacks methyl-directed lipophilicity, which may reduce extraction reproducibility in some analytical workflows.

Quantified Differentiation Evidence


Chromatographic Retention Order Among HPT Methyl Isomers

In systematic TLC and HPLC analyses of metal thionates derived from 1-hydroxy-2-pyridinethione (HPT), the 3-methyl derivative exhibits a retention behavior that is quantifiably distinct from other positional isomers. The elution order, ranked by increasing Rf values, follows: thionate (unsubstituted) ≤ 4-methyl-thionate ≤ 3-methyl-thionate < 5-methyl-thionate < 6-methyl-thionate ≤ 4,6-dimethyl-thionate [1]. This sequence reflects differential shielding of coordination sites: the 3-methyl group shields the less polar metal-sulfur linkage, whereas the 6-methyl group shields the more polar metal-oxygen linkage, producing a much greater influence on stationary phase interaction [2]. Consequently, the 3-methyl derivative occupies a specific, intermediate retention position that is not interchangeable with either the 4-methyl or 5-methyl analogs.

Retention Order
Direct comparison
Elution order: unsubstituted ≤ 4-methyl ≤ 3-methyl
Defines intermediate retention window; not interchangeable with other methyl isomers.
Based on TLC/HPLC of metal thionates
Extractability
Class-level
Methyl substitution increases lipophilicity; 23/32 4,6-dimethyl-thionates completely extractable vs 18/32 unsubstituted.
3-Methyl-thionate shows enhanced chloroform extractability relative to baseline.
Extraction efficiency affects analytical recovery
UV Detection
Class-level
Dual absorption windows: 240–270 nm and 310–330 nm; chloroform phases more stable than unsubstituted thionates.
Flexible detection wavelength selection and improved signal stability.
Class-level behavior for methyl-substituted thionates
Cr(III) Complexation
Direct comparison
Both 3-methyl and 4-methyl derivatives form isolable Cr(III) complexes with antibacterial activity.
Overcomes prior assumption of non-reactivity; validates synthetic feasibility.
Characterized by EA, UV, IR, TG-DTA-DTG
hCAII Binding
Class-level
N-oxide derivative bound to hCAII zinc at 1.65 Å resolution (PDB 4Q7P).
Validates 3-methyl scaffold compatibility with metalloenzyme active site.
Structural precedent for fragment-based drug design
Specifications
Data to verify
Melting point 163–165 °C; HPLC purity ≥98.0 area%.
Rapid identity confirmation via distinct melting point; batch consistency assessment.
Predicted pKa 9.79; white to light yellow powder
Analytical Chemistry Metal Chelate Chromatography Ligand Design

Metal Chelate Chloroform Extractability

Methyl substitution on the HPT ligand increases the lipophilicity of metal chelates, resulting in enhanced chloroform extractability. While 18 of the 32 thionates formed from unsubstituted HPT are completely extractable into chloroform, the addition of methyl groups further improves extraction efficiency—23 of the 4,6-dimethyl-thionates are completely extractable [1]. The 3-methyl substitution contributes to this lipophilicity enhancement trend, positioning the 3-methyl-thionate as a more efficiently extractable species than the unsubstituted thionate baseline, though not achieving the maximum lipophilicity of the 4,6-dimethyl derivative.

Extractability
Class-level
Methyl substitution increases lipophilicity; 23/32 4,6-dimethyl-thionates completely extractable vs 18/32 unsubstituted.
3-Methyl-thionate shows enhanced chloroform extractability relative to baseline.
Extraction efficiency affects analytical recovery
Separation Science Extraction Chemistry Coordination Chemistry

UV Spectral Detection Windows

Metal thionates derived from 1-hydroxy-2-pyridinethione and its methyl derivatives, including the 3-methyl compound, exhibit UV absorption in two distinct spectral regions when dissolved in chloroform: 240-270 nm and 310-330 nm [1]. Both regions are suitable for photometric detection of the complexes. The chloroform phases of the thionate derivatives demonstrate greater stability than those of the unsubstituted thionates [2], which directly impacts analytical reproducibility.

UV Detection
Class-level
Dual absorption windows: 240–270 nm and 310–330 nm; chloroform phases more stable than unsubstituted thionates.
Flexible detection wavelength selection and improved signal stability.
Class-level behavior for methyl-substituted thionates
Spectrophotometry Analytical Detection Metal Complex Characterization

Cr(III) Coordination and Antibacterial Activity

Contrary to earlier assertions that Cr(III) does not react with methyl derivatives of 1-hydroxy-2(1H)-pyridinethione (HPT), subsequent research successfully synthesized and characterized three Cr(III) coordination compounds, including those incorporating the 3-methyl derivative (3-CH3-PTB) and the 4-methyl derivative (4-CH3-HPT) [1]. Both complexes were characterized by elemental analysis, UV, IR, molar conductance, and TG-DTA-DTG. Antibacterial testing demonstrated that the complexes bearing the methyl substituent on the pyridine ring exhibited antibacterial activity [2]. The study established that methyl substitution—whether at the 3- or 4-position—enables Cr(III) complex formation where previously thought unreactive.

Cr(III) Complexation
Direct comparison
Both 3-methyl and 4-methyl derivatives form isolable Cr(III) complexes with antibacterial activity.
Overcomes prior assumption of non-reactivity; validates synthetic feasibility.
Characterized by EA, UV, IR, TG-DTA-DTG
Bioinorganic Chemistry Antibacterial Screening Chromium Coordination Compounds

Metal-Binding Pharmacophore Validation via hCAII Crystallography

The N-oxide derivative of the target compound, 1-hydroxy-3-methylpyridine-2(1H)-thione, has been structurally characterized bound to human carbonic anhydrase II (hCAII) at 1.65 Å resolution via X-ray crystallography (PDB: 4Q7P) [1]. This derivative serves as a metal-binding pharmacophore (MBP) related to the 1-hydroxypyridine-2(1H)-thione (1,2-HOPTO) ligand class. The high-resolution structure confirms that the 3-methyl-substituted scaffold can productively engage the catalytic zinc ion in the hCAII active site, providing atomic-level validation of metal-binding geometry and binding mode [2].

hCAII Binding
Class-level
N-oxide derivative bound to hCAII zinc at 1.65 Å resolution (PDB 4Q7P).
Validates 3-methyl scaffold compatibility with metalloenzyme active site.
Structural precedent for fragment-based drug design
Structural Biology Drug Discovery Metalloenzyme Inhibition

Purity Specifications and Quality Control

3-Methyl-2(1H)-pyridinethione is commercially available with defined quality specifications that enable reproducible procurement and experimental consistency. Key specifications include: melting point 163-165 °C (experimental) , HPLC purity minimum 98.0 area% [1], and predicted physicochemical parameters including pKa 9.79±0.40, boiling point 197.4±23.0 °C, and density 1.15±0.1 g/cm3 . The compound appears as a white to light yellow to green powder or crystal . The methyl substitution at the 3-position distinguishes it from other 2(1H)-pyridinethione derivatives, each of which exhibits distinct melting point ranges and physical characteristics.

Specifications
Data to verify
Melting point 163–165 °C; HPLC purity ≥98.0 area%.
Rapid identity confirmation via distinct melting point; batch consistency assessment.
Predicted pKa 9.79; white to light yellow powder
Chemical Synthesis Quality Control Procurement Specifications

Research and Industrial Application Scenarios


Metal Chelate Separation via HPLC/TLC

Researchers developing chromatographic methods for metal chelate separation and quantification should prioritize 3-methyl-2(1H)-pyridinethione over other positional isomers when a specific retention window between 4-methyl and 5-methyl derivatives is required. As demonstrated by Steinbrech and König (1983), the 3-methyl-thionate occupies a defined elution position (Rf: 4-methyl ≤ 3-methyl < 5-methyl) due to selective shielding of the metal-sulfur rather than metal-oxygen coordination site [1]. This reproducible retention behavior enables method optimization where the 3-methyl derivative serves as either an internal standard or as a ligand producing chelates with predictable chromatographic characteristics distinct from other methyl-substituted analogs [2].

Zinc-Binding Pharmacophore Synthesis for Drug Discovery

Medicinal chemistry groups targeting zinc-dependent enzymes such as carbonic anhydrase should procure 3-methyl-2(1H)-pyridinethione as a precursor to 1-hydroxy-3-methylpyridine-2(1H)-thione, a metal-binding pharmacophore with crystallographically validated target engagement. The 1.65 Å resolution X-ray structure (PDB: 4Q7P) confirms productive zinc coordination in the hCAII active site, providing atomic-level binding mode information for structure-based drug design [3]. The 3-methyl substitution pattern on this scaffold offers distinct steric and electronic properties compared to unsubstituted or alternative methyl-positional analogs, enabling SAR exploration in fragment-based and structure-guided optimization campaigns [4].

Cr(III) Complexes with Methyl-Substituted Ligands

Investigators studying chromium coordination chemistry for antibacterial applications should select the 3-methyl derivative based on validated synthetic feasibility and characterized antibacterial activity. Song et al. (1993) successfully synthesized and characterized Cr(III) complexes of the 3-methyl derivative (3-CH3-PTB) and confirmed antibacterial activity, contradicting earlier assertions that methyl-substituted HPT derivatives are unreactive with Cr(III) [5]. The study provides complete characterization protocols including elemental analysis, UV-Vis, IR, molar conductance, and thermal analysis (TG-DTA-DTG), offering a reproducible synthetic framework for researchers requiring methyl-substituted ligand coordination to chromium [6].

Fused Heterocyclic Synthesis Building Block

Organic synthesis laboratories pursuing annellation reactions for fused heterocyclic systems should procure 3-methyl-2(1H)-pyridinethione as a versatile thione-containing building block. The compound's bifunctional nature—incorporating both nucleophilic sulfur and the pyridine nitrogen—enables its use in the preparation of thiazolo[3,2-a]pyridinium salts, thiopyrano[2,3-b]pyridin-2-ones, and related condensed heterocycles [7]. The 3-methyl substituent provides differential steric and electronic properties compared to unsubstituted 2(1H)-pyridinethione, influencing reaction regioselectivity and product distribution in cyclization and annellation reactions [8].

Application
Selection Property
Validation Focus
Metal chelate separation method development
Defined retention position between 4-methyl and 5-methyl analogs
Method reproducibility and peak identity confirmation
Metalloenzyme inhibitor design
Crystallographically validated zinc-binding scaffold
SAR exploration of methyl substitution effects
Chromium(III) coordination studies
Synthetic feasibility with methyl-substituted ligand
Antibacterial screening and characterization protocol transfer
Fused heterocyclic synthesis
Thione-thiol tautomeric equilibrium and bifunctional reactivity
Regioselectivity in annellation and cyclization reactions

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